2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylcyclohexyl)acetamide
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Overview
Description
2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylcyclohexyl)acetamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylcyclohexyl)acetamide typically involves the reaction of 4-amino-5-methyl-1,2,4-triazole-3-thiol with N-(2,3-dimethylcyclohexyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be functionalized in various ways to create new compounds with desired properties.
Biology
In biological research, triazole derivatives are often studied for their antimicrobial and antifungal properties. This compound may exhibit similar activities, making it a candidate for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, triazole derivatives are known for their potential as therapeutic agents. This compound could be explored for its efficacy in treating various diseases, particularly those caused by microbial infections.
Industry
In the industrial sector, triazole derivatives are used in the production of agrochemicals, such as herbicides and fungicides. This compound could be evaluated for its effectiveness in protecting crops from pests and diseases.
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylcyclohexyl)acetamide likely involves interactions with specific molecular targets in microbial cells. The triazole ring can inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell death. Additionally, the compound may interfere with other metabolic pathways, contributing to its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A well-known antifungal agent with a triazole ring.
Itraconazole: Another antifungal drug with a similar structure.
Voriconazole: A triazole derivative used to treat serious fungal infections.
Uniqueness
What sets 2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylcyclohexyl)acetamide apart is its specific substitution pattern, which may confer unique biological activities and chemical properties
Properties
CAS No. |
953807-04-0 |
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Molecular Formula |
C13H23N5OS |
Molecular Weight |
297.42 g/mol |
IUPAC Name |
2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylcyclohexyl)acetamide |
InChI |
InChI=1S/C13H23N5OS/c1-8-5-4-6-11(9(8)2)15-12(19)7-20-13-17-16-10(3)18(13)14/h8-9,11H,4-7,14H2,1-3H3,(H,15,19) |
InChI Key |
WHJAUBYNWWGLFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)CSC2=NN=C(N2N)C |
solubility |
37 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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